Gangamicin

Vue d'ensemble

Description

L'azaquinone est un composé qui a suscité un intérêt considérable dans le domaine de la chimie organique en raison de sa réactivité unique et de ses applications potentielles. Il s'agit d'un dérivé de la quinone, où un ou plusieurs atomes d'azote remplacent des atomes de carbone dans la structure de la quinone. Cette modification confère à l'azaquinone des propriétés chimiques distinctes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'azaquinone peut être synthétisée par plusieurs méthodes. Une approche courante implique la cyclisation (4 + 2) des aza-o-quinone méthydes avec des azlactones. Cette réaction promue par une base génère des aza-o-quinone méthydes in situ à partir de N-(o-chlorométhyl)arylamides, qui subissent ensuite une cyclisation avec des azlactones pour produire des dérivés de dihydroquinolinone avec des rendements élevés .

Méthodes de production industrielle

La production industrielle de l'azaquinone implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé peut inclure l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter la réaction et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

L'azaquinone subit diverses réactions chimiques, notamment :

Oxydation : L'azaquinone peut être oxydée pour former différents états d'oxydation, qui sont utiles dans divers processus chimiques.

Substitution : L'azaquinone peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Les réactions de substitution peuvent nécessiter des catalyseurs et des solvants spécifiques pour faciliter l'échange de groupes fonctionnels.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'azaquinone, tels que les squelettes de dihydroquinolinone, qui sont biologiquement importants .

Applications de la recherche scientifique

L'azaquinone a un large éventail d'applications dans la recherche scientifique, notamment :

Industrie : Les dérivés de l'azaquinone sont utilisés dans la production de divers produits pharmaceutiques et intermédiaires chimiques.

Mécanisme d'action

Le mécanisme d'action de l'azaquinone implique sa capacité à subir des réactions d'élimination auto-immolatives. Lorsqu'elle est exposée à des stimuli spécifiques, tels que des conditions réductrices, l'azaquinone libère ses groupes fonctionnels attachés par un mécanisme en cascade. Ce processus est facilité par la formation d'états de transition avec une énergie d'activation plus faible, ce qui permet un démontage efficace du composé .

Applications De Recherche Scientifique

Azaquinone has a wide range of applications in scientific research, including:

Chemistry: It is used as a self-immolative spacer in prodrug systems for controlled drug release.

Industry: Azaquinone derivatives are utilized in the production of various pharmaceuticals and chemical intermediates.

Mécanisme D'action

The mechanism of action of azaquinone involves its ability to undergo self-immolative elimination reactions. Upon exposure to specific stimuli, such as reductive conditions, azaquinone releases its attached functional groups through a domino-like mechanism. This process is facilitated by the formation of transition states with lower activation energy, allowing for efficient disassembly of the compound .

Comparaison Avec Des Composés Similaires

L'azaquinone est unique par rapport aux autres dérivés de la quinone en raison de la présence d'atomes d'azote dans sa structure. Les composés similaires comprennent :

Quinone méthydes : Ces composés subissent également une élimination auto-immolative, mais diffèrent par leur réactivité et leur stabilité.

Para-quinone méthydes : Ce sont des synthons attrayants en synthèse organique en raison de leur grande réactivité.

Isoalloxazines : Ces dérivés de flavine ont des propriétés redox adaptées et sont utilisés dans diverses applications biochimiques.

L'azaquinone se distingue par sa capacité à libérer un large éventail de groupes fonctionnels, notamment des amines, des phénols, des thiols, des sulfonamides et des carboxamides, ce qui en fait un composé polyvalent pour diverses applications .

Propriétés

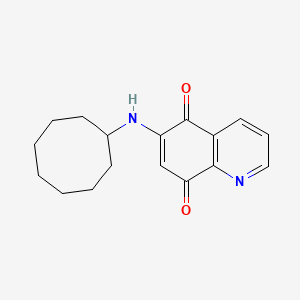

IUPAC Name |

6-(cyclooctylamino)quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-15-11-14(17(21)13-9-6-10-18-16(13)15)19-12-7-4-2-1-3-5-8-12/h6,9-12,19H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBSXTTUNYWOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189511 | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35961-95-6 | |

| Record name | Gangamicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gangamicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANGAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMQ1GNV3HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

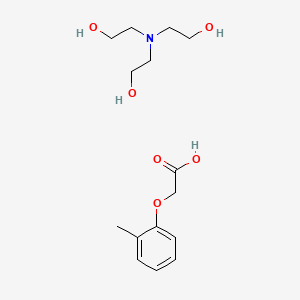

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)

![8-Methylbenzo[a]pyrene](/img/structure/B1216502.png)

![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)